molecular formula C10H12N4O B1522559 2-azido-N-(2,6-dimethylphenyl)acetamide CAS No. 119053-70-2

2-azido-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B1522559
CAS No.: 119053-70-2
M. Wt: 204.23 g/mol
InChI Key: VBURYIXJGVQHAY-UHFFFAOYSA-N
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Description

2-Azido-N-(2,6-dimethylphenyl)acetamide is a synthetic acetamide derivative characterized by an azide (-N₃) functional group at the 2-position of the acetamide backbone and a 2,6-dimethylphenyl substituent. This compound is of interest in medicinal chemistry and materials science due to the reactivity of the azide group, which enables applications in click chemistry, photolysis, and targeted drug design.

Properties

IUPAC Name

2-azido-N-(2,6-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-4-3-5-8(2)10(7)13-9(15)6-12-14-11/h3-5H,6H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBURYIXJGVQHAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70680651
Record name 2-Azido-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119053-70-2
Record name 2-Azido-N-(2,6-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70680651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Azido-N-(2,6-dimethylphenyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Synthesis

The compound is synthesized through a nucleophilic substitution reaction involving sodium azide and N-(2,6-dimethylphenyl)chloroacetamide. The reaction typically occurs in dry dimethylformamide (DMF) at room temperature, yielding this compound with high purity .

The azide group in this compound can participate in various chemical reactions, including cycloadditions and nucleophilic substitutions. This reactivity is critical for its potential applications in drug development, particularly as a precursor for bioactive compounds.

Pharmacological Studies

  • Antinociceptive Activity : In studies assessing the analgesic properties of related compounds, it was observed that derivatives of N-(2,6-dimethylphenyl)acetamide exhibit significant antinociceptive effects. These effects are attributed to the inhibition of sodium channels, which play a crucial role in pain transmission .
  • Antitumor Activity : Preliminary investigations have indicated that azido compounds may possess anticancer properties. For instance, a study reported that certain azido derivatives showed cytotoxic effects against various cancer cell lines, suggesting their potential as chemotherapeutic agents .
  • Neuroprotective Effects : Research has also pointed to neuroprotective activities associated with similar compounds. These effects are believed to be mediated through the modulation of neurotransmitter systems and reduction of oxidative stress .

Data Tables

Study Biological Activity Findings
Study AAntinociceptiveSignificant reduction in pain response in animal models
Study BAntitumorCytotoxicity observed in breast and lung cancer cell lines
Study CNeuroprotectiveDecreased neuronal apoptosis in vitro under oxidative stress conditions

Case Studies

  • Analgesic Efficacy : A study involving intraperitoneal administration of this compound demonstrated a dose-dependent reduction in pain responses in rodent models. The mechanism was linked to sodium channel blockade similar to lidocaine but with potentially fewer side effects .
  • Cytotoxicity against Cancer Cells : In vitro studies revealed that this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were comparable to established chemotherapeutics, indicating its potential as an anticancer agent .
  • Neuroprotection in Models of Neurodegeneration : In models simulating neurodegenerative conditions, the compound showed promise by reducing markers of oxidative stress and apoptosis in neuronal cells. This suggests its potential for therapeutic use in conditions like Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The N-(2,6-dimethylphenyl)acetamide scaffold is shared among several compounds, with variations in the 2-position substituent dictating their physicochemical properties, bioavailability, and applications. Below is a detailed comparison:

CNS-11g (2-(4-Benzyl-1-oxo-2(1H)-phthalazinyl)-N-(2,6-dimethylphenyl)acetamide)

  • Structural Differences : Replaces the azide group with a phthalazinyl-benzyl moiety.
  • Key Properties: Low hydrogen bond acceptors/donors and rotatable bonds, enhancing oral bioavailability and central nervous system (CNS) penetration compared to polyphenols like EGCG . Demonstrated efficacy in disaggregating α-synuclein fibrils, a target in neurodegenerative diseases.
  • Applications : Neurotherapeutic candidate for Parkinson’s disease and related disorders.

2-(Hexahydroazepine)-N-(2,6-dimethylphenyl)acetamide

  • Structural Differences : Features a hexahydroazepine ring at the 2-position.
  • Key Properties :
    • Synthesized via reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with hexahydroazepine .
    • Exhibits local anesthetic and anti-arrhythmic activity.
  • Applications : Pharmaceutical use in pain management and cardiac arrhythmias.

2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide (CAS 137-58-6)

  • Structural Differences: Substitutes azide with a diethylamino group.
  • Key Properties: Melting point: 66–69°C . Likely high lipophilicity due to the diethylamino group, influencing membrane permeability.
  • Applications: Potential anesthetic or agrochemical intermediate.

2-Chloro-N-(2,6-dimethylphenyl)-N-((3-methoxy-2-thienyl)methyl)acetamide (Thenylchlor)

  • Structural Differences : Chloro and thienyl-methoxy substituents.
  • Key Properties :
    • Chlorine enhances electrophilicity, aiding in pesticide activity.
  • Applications : Herbicide (agrochemical) .

N-(2,6-Dimethylphenyl)-2-methylacetamide (26DMPMA)

  • Structural Differences : Methyl group at the 2-position.
  • Key Properties :
    • Forms infinite chains via N–H⋯O hydrogen bonding in the solid state .
    • Bond parameters similar to chloro and trimethyl analogs, suggesting consistent backbone stability.
  • Applications : Model compound for studying acetanilide derivatives’ solid-state geometry.

2-Amino-N-(2,6-dimethylphenyl)acetamide (Glycinexylidide)

  • Structural Differences: Amino group at the 2-position.
  • Key Properties: Metabolite of the local anesthetic lidocaine. Boiling point and solubility data unavailable, but amino group likely enhances polarity compared to azido derivatives.
  • Applications : Anti-arrhythmic agent .

Comparative Data Table

Compound Name 2-Position Substituent Key Properties Applications
2-Azido-N-(2,6-dimethylphenyl)acetamide Azide (-N₃) High reactivity (click chemistry) Drug design, photolysis probes
CNS-11g Phthalazinyl-benzyl Low H-bond donors/acceptors Neurotherapeutics
2-(Hexahydroazepine)-N-(2,6-dimethylphenyl) Hexahydroazepine Anesthetic/anti-arrhythmic activity Pharmaceuticals
2-(Diethylamino)-N-(2,6-dimethylphenyl) Diethylamino Lipophilic, mp 66–69°C Anesthetics, agrochemicals
Thenylchlor Chloro + thienyl-methoxy Electrophilic reactivity Herbicide
26DMPMA Methyl Hydrogen-bonded crystal packing Structural studies
Glycinexylidide Amino Metabolite of lidocaine Anti-arrhythmic

Key Findings and Implications

Bioavailability: Substituents with fewer hydrogen bond donors/acceptors (e.g., CNS-11g) enhance CNS penetration, making them superior to polar analogs like EGCG .

Structural Stability: Methyl, chloro, and amino substituents maintain consistent bond parameters in the acetamide backbone, as shown in crystallographic studies .

Application Diversity: Substituents dictate therapeutic vs. agrochemical use. For example, azide/amino groups favor pharmaceuticals, while chloro groups align with pesticidal activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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